

Levalacin (Levofloxacin) In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Levalacin (Levofloxacin), a broad-spectrum fluoroquinolone antibiotic. The following standardized methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are described: Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion.

Data Summary

Accurate determination of the Minimum Inhibitory Concentration (MIC) or zone of inhibition is crucial for assessing the efficacy of Levofloxacin against relevant bacterial pathogens. The data presented in the following tables are essential for the interpretation of susceptibility testing results and for quality control.

Table 1: CLSI and EUCAST Quality Control Ranges for Levofloxacin

Quality control (QC) testing is a critical component of antimicrobial susceptibility testing, ensuring the accuracy and reproducibility of results. The following table outlines the acceptable QC ranges for reference bacterial strains when tested against Levofloxacin.



Quality Control Strain	Method	CLSI Acceptable Range	EUCAST Acceptable Range
Escherichia coli ATCC® 25922	Broth Dilution (MIC in μg/mL)	0.008 - 0.06	0.008 - 0.06
Disk Diffusion (Zone Diameter in mm)	29 - 37	29 - 37	
Pseudomonas aeruginosa ATCC® 27853	Broth Dilution (MIC in μg/mL)	0.5 - 4	0.25 - 2
Disk Diffusion (Zone Diameter in mm)	19 - 26	19 - 26	
Staphylococcus aureus ATCC® 29213	Broth Dilution (MIC in μg/mL)	0.06 - 0.5	0.06 - 0.25
Enterococcus faecalis ATCC® 29212	Broth Dilution (MIC in μg/mL)	0.25 - 2	0.25 - 2
Haemophilus influenzae ATCC® 49247	Broth Dilution (MIC in μg/mL)	0.008 - 0.03	0.004 - 0.03
Disk Diffusion (Zone Diameter in mm)	32 - 40	32 - 40	
Streptococcus pneumoniae ATCC® 49619	Broth Dilution (MIC in μg/mL)	0.5 - 2	0.5 - 2
Disk Diffusion (Zone Diameter in mm)	20 - 28	20 - 28	

Table 2: CLSI and EUCAST Interpretive Criteria (Breakpoints) for Levofloxacin

Interpretive criteria are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to Levofloxacin based on the MIC value or zone of inhibition diameter.



These breakpoints can vary depending on the bacterial species and the standardizing body. The following table provides a summary of the current breakpoints.

Organism	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
Enterobacterales	MIC (μg/mL)	S ≤1, I=2, R ≥4	S ≤0.5, R >1
Disk Diffusion (mm)	S ≥21, I=18-20, R ≤17	S ≥22, R <17	
Pseudomonas aeruginosa	MIC (μg/mL)	S ≤1, I=2, R ≥4	S ≤1, R >1
Disk Diffusion (mm)	S ≥21, I=18-20, R ≤17	S ≥17, R <17	
Staphylococcus aureus	MIC (μg/mL)	S ≤1, I=2, R ≥4	S ≤1, R >1
Disk Diffusion (mm)	S ≥21, I=18-20, R ≤17	S ≥20, R <20	
Enterococcus spp.	MIC (μg/mL)	S ≤1, I=2, R ≥4	S ≤1, R >2
Disk Diffusion (mm)	S ≥21, I=18-20, R ≤17	S ≥19, R <16	
Streptococcus pneumoniae	MIC (μg/mL)	S ≤1, I=2, R ≥4	S ≤1, R >2
Disk Diffusion (mm)	S ≥21, I=18-20, R ≤17	S ≥22, R <19	

Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables.

Experimental Protocols

The following sections provide detailed methodologies for performing in vitro susceptibility testing for Levofloxacin.

General Materials and Reagents

Levofloxacin analytical powder



- Appropriate solvents for stock solution preparation (e.g., 0.1 N NaOH, sterile water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Mueller-Hinton Agar (MHA)
- Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Sterile swabs, pipettes, and tubes
- 96-well microtiter plates
- Petri dishes (90 mm or 150 mm)
- Levofloxacin antimicrobial disks (5 μg)
- Quality control bacterial strains (see Table 1)
- Incubator (35 ± 2 °C)

Inoculum Preparation (Standardized for all methods)

A standardized inoculum is critical for accurate and reproducible susceptibility test results. The direct colony suspension method is recommended.

- From a fresh (18-24 hour) non-selective agar plate, touch 3-5 isolated colonies of the test organism with a sterile loop or swab.
- Suspend the colonies in sterile saline or broth.
- Vortex the suspension to ensure it is homogenous.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or diluting with sterile saline/broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Use the standardized inoculum within 15 minutes of preparation.





Click to download full resolution via product page

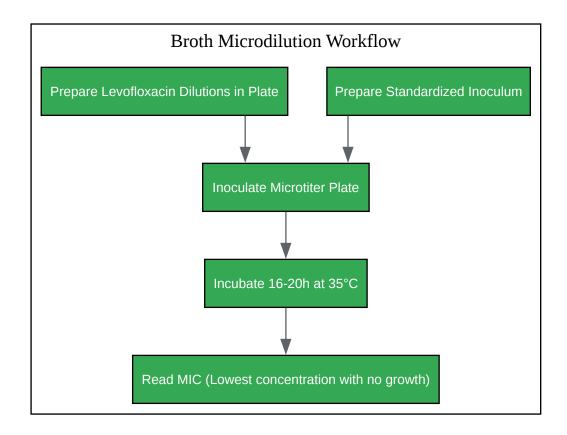
Inoculum Preparation Workflow

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of Levofloxacin in a liquid medium.

- Prepare Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin at a concentration of 1000 μg/mL or higher.
- Prepare Serial Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 μg/mL).
- Inoculate Wells: Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
- Read Results: The MIC is the lowest concentration of Levofloxacin that completely inhibits visible growth of the organism.





Click to download full resolution via product page

Broth Microdilution Protocol

Agar Dilution Method

This method also determines the MIC of Levofloxacin, but on a solid medium.

- Prepare Levofloxacin-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Levofloxacin. This is done by adding the appropriate volume of Levofloxacin stock solution to molten MHA before pouring the plates.
- Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (diluted to approximately 10⁴ CFU per spot). A multipoint inoculator can be used.
- Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

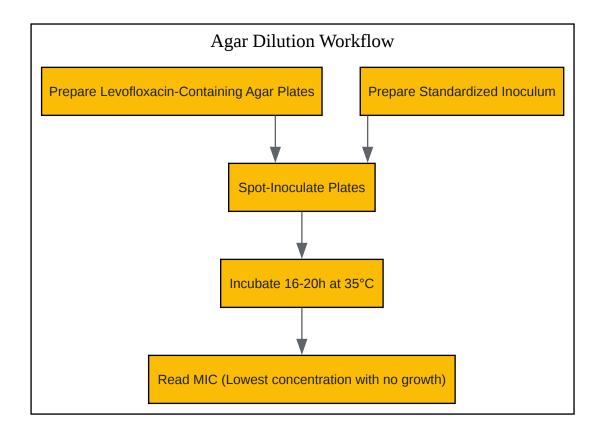
Methodological & Application



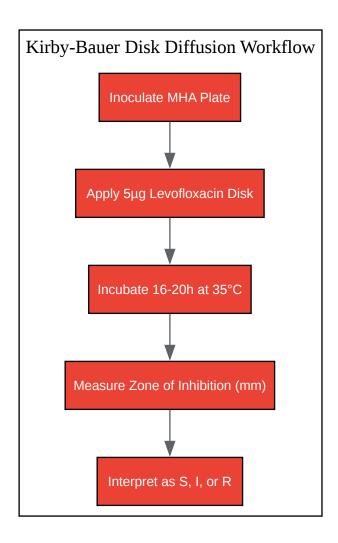


• Read Results: The MIC is the lowest concentration of Levofloxacin that prevents visible growth.

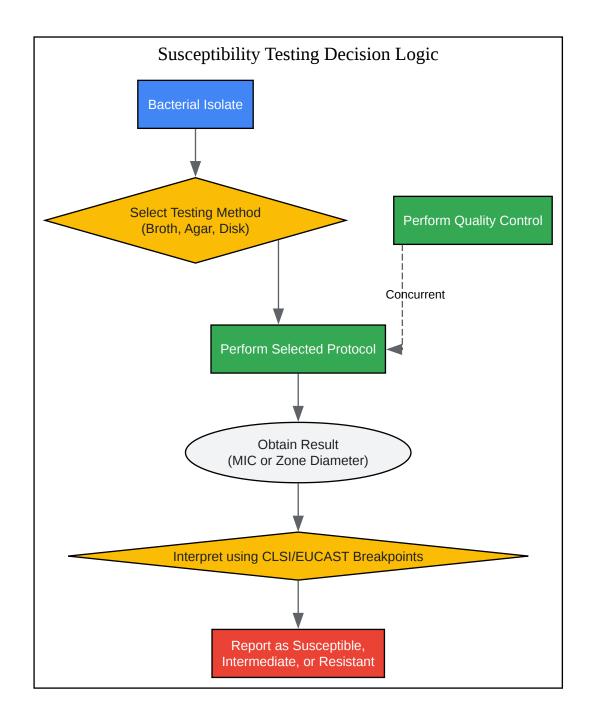












Click to download full resolution via product page

 To cite this document: BenchChem. [Levalacin (Levofloxacin) In Vitro Susceptibility Testing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674780#leualacin-levofloxacin-in-vitro-susceptibility-testing-protocols]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com